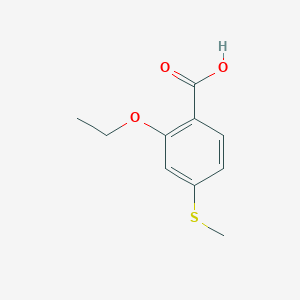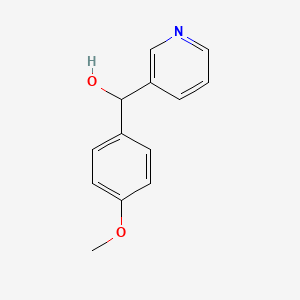
(4-methoxyphenyl)-pyridin-3-ylmethanol
Vue d'ensemble
Description
(4-methoxyphenyl)-pyridin-3-ylmethanol: is an organic compound that features a pyridine ring attached to a methoxyphenyl group via a carbinol (hydroxymethyl) linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-methoxyphenyl)-pyridin-3-ylmethanol typically involves the reaction of 3-pyridylcarbinol with 4-methoxybenzaldehyde under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can vary depending on the specific synthetic route employed.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (4-methoxyphenyl)-pyridin-3-ylmethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the aromatic rings .
Applications De Recherche Scientifique
(4-methoxyphenyl)-pyridin-3-ylmethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of (4-methoxyphenyl)-pyridin-3-ylmethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
3-Pyridylcarbinol: Similar structure but lacks the methoxyphenyl group.
4-Methoxyphenylcarbinol: Similar structure but lacks the pyridine ring.
3-Pyridyl-4-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of a carbinol group.
Uniqueness: (4-methoxyphenyl)-pyridin-3-ylmethanol is unique due to the presence of both the pyridine ring and the methoxyphenyl group, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H13NO2 |
|---|---|
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
(4-methoxyphenyl)-pyridin-3-ylmethanol |
InChI |
InChI=1S/C13H13NO2/c1-16-12-6-4-10(5-7-12)13(15)11-3-2-8-14-9-11/h2-9,13,15H,1H3 |
Clé InChI |
LUJXIFUKAWFOTD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(C2=CN=CC=C2)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

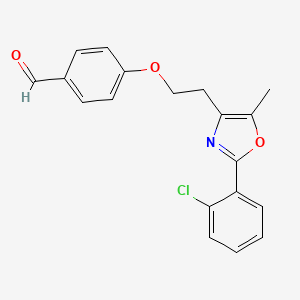
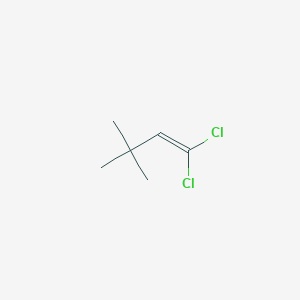
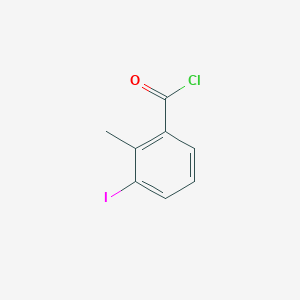
![5-[(4-Chlorophenyl)methoxy]pyridin-2-amine](/img/structure/B8698531.png)
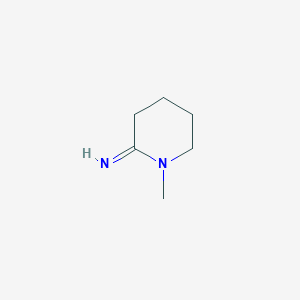
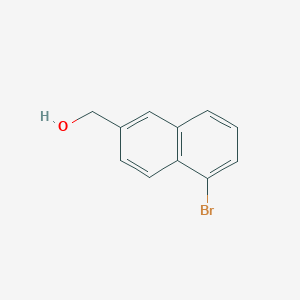

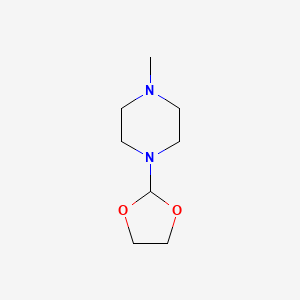


![1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(phenylmethoxycarbonylamino)piperidine-3-carboxylic acid](/img/structure/B8698592.png)

